molecular formula C9H11BO2 B15297590 Cinnamylboronic acid

Cinnamylboronic acid

Cat. No.: B15297590
M. Wt: 162.00 g/mol
InChI Key: LQXJHYLAKVFVCZ-QPJJXVBHSA-N
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Description

Cinnamylboronic acid is an organoboron compound that features a cinnamyl group attached to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between cinnamyl halides and boronic acid derivatives. For example, the reaction of cinnamyl bromide with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cinnamylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamyl alcohol or cinnamaldehyde.

    Reduction: Reduction reactions can convert it into cinnamyl derivatives with different functional groups.

    Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cinnamyl alcohol, cinnamaldehyde.

    Reduction: Various cinnamyl derivatives.

    Substitution: Substituted cinnamyl compounds with different functional groups.

Scientific Research Applications

Cinnamylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Allylboronic acid
  • Vinylboronic acid

Uniqueness

Cinnamylboronic acid is unique due to its cinnamyl group, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl]boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+

InChI Key

LQXJHYLAKVFVCZ-QPJJXVBHSA-N

Isomeric SMILES

B(C/C=C/C1=CC=CC=C1)(O)O

Canonical SMILES

B(CC=CC1=CC=CC=C1)(O)O

Origin of Product

United States

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